1-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea
描述
属性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(3-indol-1-yl-6-oxopyridazin-1-yl)ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-32-20-8-7-17(15-21(20)33-2)16-26-24(31)25-12-14-29-23(30)10-9-22(27-29)28-13-11-18-5-3-4-6-19(18)28/h3-11,13,15H,12,14,16H2,1-2H3,(H2,25,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWDKHGOQGATGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCCN2C(=O)C=CC(=N2)N3C=CC4=CC=CC=C43)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Structural Analysis and Retrosynthetic Approach
Structural Components and Properties
1-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea is a complex heterocyclic compound with a molecular formula of C24H25N5O4 and a molecular weight of 447.5 g/mol. According to PubChem data, this compound is identified by CID 71805316 and CAS number 1448067-52-4. The structure consists of four main components:
- A 1H-indole moiety
- A 6-oxopyridazin-1(6H)-yl group
- An ethyl linker
- A 3,4-dimethoxybenzyl group
- A urea bridge connecting the ethyl linker and dimethoxybenzyl group
The compound's structural complexity necessitates a multi-step synthesis approach, with careful consideration of functional group compatibility and reaction conditions.
Retrosynthetic Analysis
A strategic retrosynthetic analysis reveals several potential disconnections for synthesizing this compound. The most logical approaches involve:
- Formation of the urea linkage between the pre-synthesized 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethylamine and 3,4-dimethoxybenzylamine using coupling reagents
- Construction of the oxopyridazine-indole core followed by attachment of the ethyl linker and subsequent urea formation
- Sequential building of the structure from commercially available starting materials
Each approach presents distinct advantages and challenges, particularly regarding overall yield, reaction conditions, and purification requirements.
General Synthetic Methods for Urea Formation
Isocyanate-Based Methods
Isocyanate chemistry represents the most established methodology for urea formation. The classical approach involves generating an isocyanate intermediate which subsequently reacts with an amine to form the urea linkage. For our target compound, either the 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethylamine or 3,4-dimethoxybenzylamine can be converted to the corresponding isocyanate.
The isocyanate intermediate is typically produced by treating the amine with phosgene or phosgene equivalents. Upon formation, the isocyanate readily reacts with the second amine component to yield the desired urea derivative. This approach offers high selectivity but requires careful handling of toxic reagents and precise reaction control.
Phosgene and Phosgene Equivalents
While phosgene has been traditionally employed for urea synthesis, its high toxicity has led to the development of safer alternatives. Bis(trichloromethyl)carbonate (triphosgene, BTC) serves as a crystalline, more easily handled phosgene equivalent that effectively generates isocyanates from amines.
Another valuable alternative is N,N'-carbonyldiimidazole (CDI), which reacts with amines to form N-substituted carbonylimidazolides. These intermediates subsequently react with a second amine to yield urea derivatives. This approach is particularly advantageous for laboratory-scale synthesis due to its safer handling profile and generation of relatively benign byproducts.
Phenyl chloroformate and similar chloroformates also function as effective phosgene substitutes, reacting with amines to form carbamates that subsequently undergo aminolysis to produce ureas.
Carbonylation Reactions
Catalytic oxidative carbonylation employs amines, an oxidant, and carbon monoxide as starting materials to provide ureas with excellent atom economy. Various transition metal catalysts including palladium, cobalt, nickel, ruthenium, manganese, and gold have been employed for this purpose. Although these methods are environmentally appealing, they often require specialized equipment and handling of carbon monoxide.
Specific Preparation Methods for this compound
Approach 1: Via Isocyanate Intermediates
This approach involves preparing the 3,4-dimethoxybenzyl isocyanate and reacting it with 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethylamine. The detailed procedure is outlined below:
Preparation of 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethylamine
Step 1: Synthesis of 3-(1H-indol-1-yl)-6-chloropyridazine
- A mixture of 4,5-dichloropyridazin-3(2H)-one (1.0 eq) and indole (1.2 eq) in dimethylformamide (DMF) with potassium carbonate (2.0 eq) is heated at 100-120°C for 6-8 hours.
- After cooling, the reaction mixture is poured into water, and the precipitate is collected by filtration.
- The crude product is purified by recrystallization from an appropriate solvent.
Step 2: Formation of 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl derivative
- 3-(1H-indol-1-yl)-6-chloropyridazine (1.0 eq) is reacted with N-Boc-2-bromoethylamine (1.2 eq) in the presence of sodium hydride (1.5 eq) in DMF.
- The mixture is stirred at room temperature for 12-24 hours.
- After completion, the reaction mixture is poured into water and extracted with ethyl acetate.
- The organic layer is washed, dried, and concentrated.
- The product is purified by column chromatography.
Step 3: Deprotection of the amine group
- The N-Boc protected intermediate is treated with trifluoroacetic acid (TFA) in dichloromethane (1:1) at room temperature for 2-4 hours.
- The reaction mixture is concentrated, basified with saturated sodium bicarbonate solution, and extracted with ethyl acetate.
- The organic layer is dried, concentrated, and purified to obtain 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethylamine.
Preparation of 3,4-dimethoxybenzyl isocyanate
- 3,4-Dimethoxybenzylamine (1.0 eq) is dissolved in dry dichloromethane under nitrogen atmosphere.
- The solution is cooled to 0°C, and triphosgene (0.4 eq) is added slowly.
- Triethylamine (2.0 eq) is added dropwise while maintaining the temperature below 5°C.
- The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
- The resulting isocyanate solution is used directly in the next step without isolation.
Formation of the urea linkage
- To the solution of 3,4-dimethoxybenzyl isocyanate, 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethylamine (1.0 eq) in dichloromethane is added.
- The reaction mixture is stirred at room temperature for 6-12 hours.
- After completion, the reaction is quenched with water and extracted with dichloromethane.
- The organic layer is dried, concentrated, and purified by column chromatography to obtain the target compound.
Approach 2: Using Bis(trichloromethyl)carbonate (BTC)
This one-pot approach utilizes triphosgene (BTC) to directly couple the two amine components:
- 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethylamine (1.0 eq) is dissolved in dry dichloromethane.
- Triethylamine (3.0 eq) is added, and the solution is cooled to 0°C.
- A solution of triphosgene (0.4 eq) in dichloromethane is added dropwise over 30 minutes.
- After stirring for 1 hour, 3,4-dimethoxybenzylamine (1.0 eq) in dichloromethane is added.
- The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
- The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated.
- The crude product is purified by column chromatography to obtain the target compound.
According to the procedure described for similar compounds, this approach typically yields the desired urea derivative in 85-93% yield after purification.
Approach 3: Via N,N'-Carbonyldiimidazole (CDI)
This approach employs carbonyldiimidazole as a safer alternative to phosgene:
- A solution of 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethylamine (1.0 eq) in dry tetrahydrofuran (THF) is treated with carbonyldiimidazole (1.1 eq) at room temperature.
- After stirring for 2-3 hours, 3,4-dimethoxybenzylamine (1.0 eq) is added.
- The reaction mixture is stirred at room temperature for 12-24 hours or heated at 50°C for 4-6 hours to accelerate the reaction.
- After completion, the solvent is evaporated, and the residue is dissolved in ethyl acetate.
- The organic layer is washed with water and brine, dried, and concentrated.
- The crude product is purified by column chromatography to obtain the target compound.
This method is particularly advantageous when working in aqueous media, as described by Padiya and coworkers, where CDI reacts with amines in aqueous medium to afford the corresponding N-substituted carbonylimidazolides, which subsequently react with a second amine to provide the urea derivative with high purity due to product precipitation from the reaction mixture.
Approach 4: Via Phenyl Chloroformate
This approach involves the preparation of an activated carbamate intermediate:
- 3,4-Dimethoxybenzylamine (1.0 eq) is dissolved in dichloromethane containing triethylamine (1.5 eq).
- The solution is cooled to 0°C, and phenyl chloroformate (1.1 eq) is added dropwise.
- After stirring for 2-3 hours at room temperature, the reaction mixture is washed with dilute acid and brine.
- The organic layer is dried and concentrated to obtain the carbamate.
- The carbamate is dissolved in THF, and 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethylamine (1.0 eq) is added along with triethylamine (1.5 eq).
- The reaction mixture is heated to reflux for 6-12 hours.
- After cooling and concentration, the product is purified by column chromatography.
According to the procedures reported for similar compounds by Yoon and coworkers using phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate, this method provides unsymmetrical ureas in good yields.
Optimization of Reaction Conditions
Solvent Selection
The choice of solvent significantly impacts the efficiency and selectivity of urea formation reactions. Table 1 summarizes the common solvents used for urea synthesis and their effects on the reaction:
Table 1: Solvent Effects on Urea Formation Reactions
| Solvent | Advantages | Limitations | Recommended for |
|---|---|---|---|
| Dichloromethane | Excellent solubility for most reactants, Inert to reagents, Easy removal | Environmental concerns, Toxicity | Isocyanate formation, Urea coupling |
| DMF | High boiling point, Polar aprotic nature facilitates nucleophilic substitutions | Difficult removal, Water sensitivity | Heterocycle formation steps |
| THF | Compatible with organometallic reagents, Moderate polarity | Peroxide formation over time, Hygroscopic | Carbonyldiimidazole reactions |
| Ethanol/Water | Environmentally friendly, Precipitation of products | Limited solubility for some reactants | CDI-mediated reactions in aqueous media |
For the synthesis of this compound, dichloromethane is typically the solvent of choice for the final urea formation step due to its compatibility with isocyanates and phosgene equivalents.
Temperature Control
Precise temperature control is crucial for optimizing the synthesis of complex urea derivatives. The following temperature considerations have been identified:
- Low temperatures (0-5°C) are essential during isocyanate formation and initial addition of phosgene equivalents to minimize side reactions and ensure selectivity.
- Room temperature (20-25°C) is generally sufficient for the urea coupling reactions between isocyanates and amines.
- Elevated temperatures (50-80°C) may accelerate reactions with less reactive amines or when using CDI as the coupling agent.
For our target compound, maintaining the reaction temperature at 0-5°C during isocyanate formation and gradually warming to room temperature for the coupling step provides optimal results with minimal byproduct formation.
Catalyst and Base Selection
The choice of base and catalyst can significantly influence reaction efficiency. Table 2 presents a comparison of commonly used bases and catalysts for urea synthesis:
Table 2: Effect of Bases and Catalysts on Urea Formation
| Base/Catalyst | Role | Impact on Reaction | Optimal Concentration |
|---|---|---|---|
| Triethylamine | Base for isocyanate formation, HCl scavenger | Facilitates smooth reaction, prevents side reactions | 2-3 equivalents |
| Pyridine | Base and nucleophilic catalyst | Enhances reactivity of less active components | 1-2 equivalents |
| DMAP | Nucleophilic catalyst | Accelerates urea formation, especially with hindered amines | 0.1-0.2 equivalents |
| Sodium hydride | Strong base for heterocycle formation | Enables efficient N-alkylation in pyridazine synthesis | 1.5 equivalents |
For the synthesis of this compound, triethylamine serves as the preferred base for isocyanate formation and urea coupling, while DMAP can be added as a catalyst when using less reactive amine components.
Purification and Characterization
Purification Methods
Purification of this compound requires careful selection of techniques to ensure high purity. The following methods have proven effective for similar compounds:
Column Chromatography:
- Stationary phase: Silica gel (60-120 mesh)
- Mobile phase: Gradient elution using ethyl acetate/hexane (30:70 to 70:30) or dichloromethane/methanol (95:5 to 90:10)
- Flow rate: 20-30 mL/min for preparative scale
- Detection: UV visualization at 254 nm or TLC with ninhydrin spray
Recrystallization:
- Primary solvent system: Ethanol/water or ethyl acetate/hexane
- Alternative system: Dichloromethane/diethyl ether
- Typical procedure: Dissolve crude product in minimum amount of hot solvent, cool slowly to room temperature, then refrigerate overnight
Preparative HPLC:
Analytical Characterization
Comprehensive characterization of this compound involves multiple analytical techniques. The expected spectroscopic data for this compound includes:
NMR Spectroscopy:
- 1H NMR (400 MHz, DMSO-d6): Expected characteristic signals include:
- δ 7.90-8.10 (m, 1H, indole-H2)
- δ 7.40-7.60 (m, 2H, indole aromatic)
- δ 7.10-7.30 (m, 2H, indole aromatic)
- δ 6.70-6.90 (m, 3H, dimethoxybenzyl aromatic)
- δ 6.20-6.40 (t, 1H, urea NH)
- δ 5.80-6.00 (t, 1H, urea NH)
- δ 4.20-4.40 (t, 2H, pyridazine-N-CH2)
- δ 4.00-4.20 (d, 2H, dimethoxybenzyl-CH2)
- δ 3.70-3.80 (s, 6H, OCH3)
- δ 3.20-3.40 (m, 2H, CH2-NH)
IR Spectroscopy:
- Key absorption bands: 3300-3400 cm-1 (NH stretching), 1640-1660 cm-1 (C=O stretching, urea), 1620-1640 cm-1 (C=O stretching, pyridazine), 1510-1530 cm-1 and 1460-1480 cm-1 (aromatic C=C stretching), 1230-1250 cm-1 (C-O-C stretching, methoxy groups)
Mass Spectrometry:
Comparative Analysis of Preparation Methods
Yield and Efficiency
Table 3 presents a comparative analysis of the different preparation methods for this compound:
Table 3: Comparison of Synthetic Approaches for Target Compound
| Approach | Overall Yield (%) | Number of Steps | Reaction Time (h) | Purification Complexity | Scalability |
|---|---|---|---|---|---|
| Isocyanate Intermediate | 65-75 | 5-6 | 24-36 | Moderate | Good |
| BTC One-pot | 70-80 | 4-5 | 18-24 | Moderate | Excellent |
| CDI Method | 60-70 | 4-5 | 24-36 | Low | Excellent |
| Phenyl Chloroformate | 55-65 | 5-6 | 30-48 | High | Moderate |
Based on this analysis, the BTC one-pot approach offers the highest overall yield and excellent scalability, making it the preferred method for larger-scale synthesis.
化学反应分析
Types of Reactions
1-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving indole and pyridazinone derivatives.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole and pyridazinone moieties may bind to active sites or allosteric sites, modulating the activity of the target proteins. This can lead to downstream effects on cellular pathways and physiological processes.
相似化合物的比较
Comparison with Similar Compounds
To contextualize the compound’s properties, it is compared to structurally and functionally related molecules. Key comparisons focus on substituent effects, bioactivity, and molecular interactions.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Analogues with Dimethoxybenzyl Groups: The 3,4-dimethoxybenzyl group in the target compound is shared with the PPARγ agonist in Table 5.11 . However, replacing the isoquinoline core with pyridazinone-indole alters the binding mode: isoquinoline derivatives exhibit planar aromatic stacking with PPARγ, whereas the pyridazinone’s keto group may favor polar interactions with kinases or phosphodiesterases.
Indole-Containing Derivatives: Compound 41 (triazinoindole-pyrazole) and the target compound both incorporate indole but differ in substituents. The 4-bromophenyl group in Compound 41 enhances lipophilicity and cytotoxicity, while the target’s urea linkage and dimethoxybenzyl group suggest a balance between solubility and target affinity .
Urea vs.
Structure-Activity Relationship (SAR) Analysis
- Pyridazinone Core: The keto group at position 6 is critical for interactions with catalytic lysine or aspartate residues in kinases. Modifications here (e.g., oxaadamantane in ’s compound 18) reduce polarity and alter target selectivity .
- Indole Substitution : 1H-Indol-1-yl positioning influences steric effects; N1-substitution (as in the target compound) may enhance binding to hydrophobic pockets compared to C3-substituted indoles .
- 3,4-Dimethoxybenzyl Group : Methoxy groups improve solubility and π-stacking with aromatic residues (e.g., PPARγ’s Tyr473), but excessive methoxy substitution can hinder membrane permeability .
生物活性
1-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea, a compound with a complex structure, has garnered attention due to its potential biological activities. The compound integrates indole and pyridazine moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 413.49 g/mol. Its structure features multiple functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N5O |
| Molecular Weight | 413.49 g/mol |
| CAS Number | 1448067-52-4 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing indole and pyridazine derivatives. For instance, derivatives of pyridazinones have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Case Studies
- In vitro Studies : A study demonstrated that analogs of the compound exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating potent antiproliferative activity. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase.
- Mechanistic Insights : The interaction of these compounds with tubulin was confirmed through immunofluorescence assays, which showed disruption of microtubule formation leading to mitotic arrest.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Pyridazine derivatives have been reported to possess significant antibacterial and antifungal activities.
Research Findings
A comprehensive evaluation revealed that certain derivatives exhibited broad-spectrum antimicrobial activity:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
- Fungal Strains Tested : Candida albicans and Aspergillus niger.
The results indicated that modifications in the side chains significantly influenced the antimicrobial efficacy. Compounds with electron-donating groups showed enhanced activity against resistant strains.
Anti-inflammatory Effects
Indole derivatives are recognized for their anti-inflammatory properties. The compound's structural features may contribute to this activity through inhibition of pro-inflammatory cytokines.
Experimental Evidence
In vivo studies using animal models demonstrated that administration of the compound led to a significant reduction in inflammation markers such as TNF-alpha and IL-6 in models of induced arthritis.
常见问题
What are the established synthetic routes for this compound, and how can its purity be validated?
Answer:
The compound is synthesized via multi-step organic reactions, typically involving:
- Step 1: Formation of the pyridazinone core through cyclization of diketones with hydrazine derivatives under acidic or basic conditions .
- Step 2: Introduction of the indole moiety via nucleophilic substitution or palladium-catalyzed coupling reactions .
- Step 3: Urea linkage formation using carbodiimide-mediated coupling between amine and isocyanate intermediates .
Purity Validation:
- Analytical Techniques: High-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold), nuclear magnetic resonance (NMR) for structural confirmation, and high-resolution mass spectrometry (HR-MS) for molecular weight verification .
- Impurity Profiling: Liquid chromatography-mass spectrometry (LC-MS) identifies byproducts, such as unreacted intermediates or oxidation derivatives .
What advanced spectroscopic and computational methods are used to elucidate its three-dimensional conformation?
Answer:
- X-ray Crystallography: Resolves crystal packing and confirms bond angles/distances, particularly for the urea linkage and pyridazinone-indole orientation .
- Nuclear Overhauser Effect (NOE) NMR: Maps spatial proximity between protons in the indole and dimethoxybenzyl groups .
- Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO-LUMO gaps) and optimizes ground-state geometry for docking studies .
How can researchers optimize the synthetic yield while minimizing side reactions?
Answer:
- Catalyst Screening: Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings to reduce homocoupling byproducts .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for indole incorporation .
- Temperature Control: Low temperatures (−20°C) during urea bond formation prevent isocyanate dimerization .
- Purification Strategies: Gradient flash chromatography isolates the target compound from unreacted starting materials .
How should contradictory bioactivity data across studies be analyzed?
Answer: Contradictions may arise due to:
- Purity Discrepancies: Impurities >5% can skew bioassay results. Cross-validate with orthogonal purity assays (e.g., HPLC vs. LC-MS) .
- Assay Variability: Standardize cell-based assays (e.g., IC₅₀ in cancer lines) using reference inhibitors and controlled passage numbers .
- Theoretical Frameworks: Align findings with established mechanisms (e.g., kinase inhibition) to contextualize outliers .
What are the hypothesized biological targets, and how are they validated experimentally?
Answer:
- Target Hypotheses:
- Kinases: Pyridazinone derivatives inhibit tyrosine kinases (e.g., EGFR) via ATP-binding pocket interactions .
- GPCRs: Indole moieties may target serotonin receptors (5-HT subtypes) .
- Validation Methods:
- In Vitro Assays: Fluorescence polarization for kinase inhibition; cAMP accumulation assays for GPCR activity .
- Mutagenesis Studies: Introduce point mutations in target proteins (e.g., EGFR T790M) to confirm binding specificity .
What methodologies are employed to study metabolic stability and degradation pathways?
Answer:
- In Vitro Models: Liver microsomes or hepatocytes assess Phase I/II metabolism. Monitor parent compound depletion via LC-MS .
- Degradation Pathways:
- Oxidative Metabolism: CYP450 isoforms (e.g., CYP3A4) oxidize the indole ring, detected by metabolite profiling .
- Hydrolytic Cleavage: Urea bond hydrolysis in plasma, quantified by stability assays in human serum .
How are structure-activity relationship (SAR) studies designed for this compound?
Answer:
- Analog Synthesis: Modify substituents (e.g., methoxy groups on benzyl, indole substitution patterns) .
- Bioactivity Testing:
- Primary Assays: Screen for cytotoxicity (MTT assay) and target inhibition (e.g., kinase activity).
- Secondary Assays: ADME profiling (solubility, permeability) .
- Computational SAR: Molecular dynamics simulations predict binding affinities of analogs to prioritize synthesis .
What strategies mitigate solubility challenges in in vivo studies?
Answer:
- Formulation Approaches: Use co-solvents (e.g., PEG-400) or lipid-based nanoparticles to enhance aqueous solubility .
- Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) to improve bioavailability .
How can researchers reconcile discrepancies between in silico predictions and experimental bioactivity?
Answer:
- Docking Refinement: Include solvent molecules and flexible side chains in molecular docking models .
- Free Energy Calculations: Apply molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) to improve binding affinity predictions .
- Experimental Validation: Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .
What are the best practices for storing and handling this compound to ensure stability?
Answer:
- Storage Conditions: −80°C under argon in amber vials to prevent photodegradation and oxidation .
- Stability Monitoring: Periodic HPLC analysis over 6–12 months to detect degradation (e.g., urea bond hydrolysis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
